Cas no 216433-58-8 (Benzene,1,3,5-trimethoxy-2-(2-nitroethenyl)-)
216433-58-8 structure
Product Name:Benzene,1,3,5-trimethoxy-2-(2-nitroethenyl)-
CAS No:216433-58-8
MF:C11H13NO5
MW:239.224623441696
CID:243285
PubChem ID:71431700
Update Time:2025-04-19
Benzene,1,3,5-trimethoxy-2-(2-nitroethenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1,3,5-trimethoxy-2-(2-nitroethenyl)-
- LogP
- (E)-1,3,5-trimethoxy-2-(2-nitrovinyl)benzene
- 1,3,5-trimethoxy-2-(2-nitroethenyl)benzene
- URHPFHDNYKOMAI-UHFFFAOYSA-N
- 216433-58-8
- DTXSID10849407
- AKOS017433954
- Benzene, 1,3,5-trimethoxy-2-(2-nitroethenyl)-
- 1,3,5-Trimethoxy-2-(2-nitrovinyl)benzene
-
- Inchi: 1S/C11H13NO5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3
- InChI Key: URHPFHDNYKOMAI-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=C(C=1C=C[N+](=O)[O-])OC)OC
Computed Properties
- Exact Mass: 239.07939
- Monoisotopic Mass: 239.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 73.5A^2
- XLogP3: 2.1
Experimental Properties
- Density: 1.204
- Boiling Point: 405.726°C at 760 mmHg
- Flash Point: 186.617°C
- Refractive Index: 1.553
- PSA: 70.83
Benzene,1,3,5-trimethoxy-2-(2-nitroethenyl)- Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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